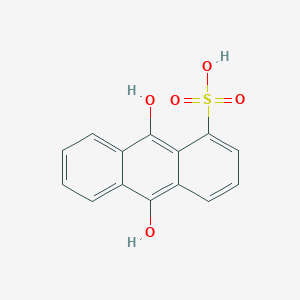
9,10-Dihydroxyanthracene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydroxyanthracene-1-sulfonic acid is an organic compound with the molecular formula C14H10O5S. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups at the 9 and 10 positions and a sulfonic acid group at the 1 position. This compound is known for its solubility in alkaline solutions and is often referred to as a soluble anthraquinone derivative .
準備方法
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-1-sulfonic acid can be synthesized through the sulfonation of 9,10-dihydroxyanthracene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of anthracene followed by sulfonation. The oxidation step converts anthracene to 9,10-anthraquinone, which is then reduced to 9,10-dihydroxyanthracene. The final step involves the sulfonation of 9,10-dihydroxyanthracene to yield the desired compound .
化学反応の分析
Types of Reactions
9,10-Dihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its parent anthracene derivative.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学的研究の応用
9,10-Dihydroxyanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of hydrogen peroxide through the anthraquinone process.
作用機序
The mechanism of action of 9,10-Dihydroxyanthracene-1-sulfonic acid involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This redox flexibility allows it to participate in various biochemical pathways and interact with molecular targets such as enzymes and cellular components .
類似化合物との比較
Similar Compounds
9,10-Anthraquinone: A parent compound that can be converted to 9,10-Dihydroxyanthracene-1-sulfonic acid through reduction and sulfonation.
9,10-Dihydroxyanthracene: A precursor in the synthesis of the sulfonic acid derivative.
Anthraquinone-1-sulfonic acid: Another sulfonated derivative of anthraquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in alkaline solutions and ability to participate in redox reactions make it valuable in various industrial and research applications .
特性
CAS番号 |
21850-01-1 |
|---|---|
分子式 |
C14H10O5S |
分子量 |
290.29 g/mol |
IUPAC名 |
9,10-dihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7,15-16H,(H,17,18,19) |
InChIキー |
XBPBWWZIWUAGIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


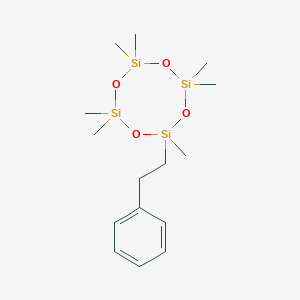
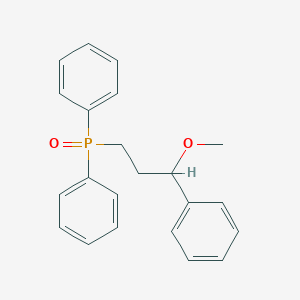
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
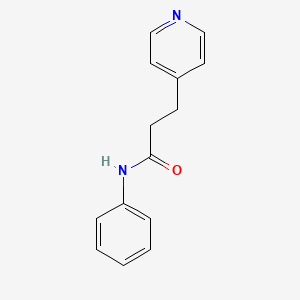

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
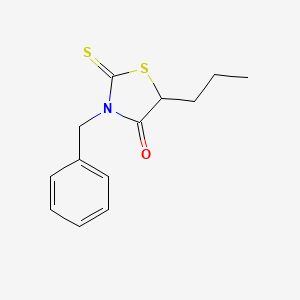
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
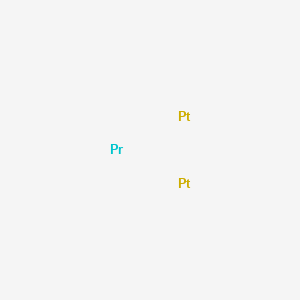
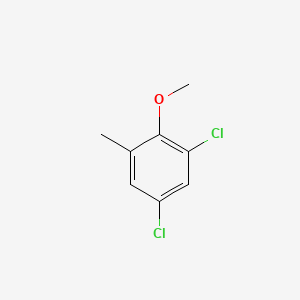
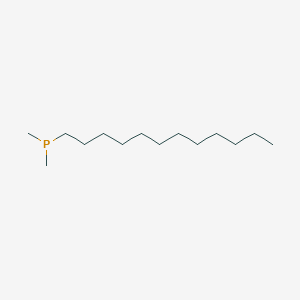
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
